molecular formula C5H7BN2O3 B14092833 (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid

(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B14092833
M. Wt: 153.93 g/mol
InChI Key: HTJUNTUGDRNCPL-UHFFFAOYSA-N
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Description

(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid is an organic compound with the molecular formula C5H7BN2O3 and a molecular weight of 153.93 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain such functional groups . This property makes them useful as enzyme inhibitors in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpyrimidin-5-yl)boronic acid: Similar in structure but lacks the hydroxyl group at the 2-position.

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.

    4-Methylphenylboronic acid: Contains a methyl group on the phenyl ring, similar to the methyl group on the pyrimidine ring of (2-Hydroxy-4-methylpyrimidin-5-yl)boronic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for forming complex molecular structures, making it valuable in various applications .

Properties

Molecular Formula

C5H7BN2O3

Molecular Weight

153.93 g/mol

IUPAC Name

(6-methyl-2-oxo-1H-pyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H7BN2O3/c1-3-4(6(10)11)2-7-5(9)8-3/h2,10-11H,1H3,(H,7,8,9)

InChI Key

HTJUNTUGDRNCPL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NC(=O)N=C1)C)(O)O

Origin of Product

United States

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